trans-3-Hexen-1-ol

Atmospheric chemistry BVOC lifetime modeling Ozonolysis kinetics

trans-3-Hexen-1-ol (CAS 928-97-2, (E)-3-hexen-1-ol) is a primary C6 unsaturated alcohol belonging to the green leaf volatile (GLV) family, characterized by a trans-configured double bond at the 3-position and a terminal hydroxyl group. It shares the molecular formula C₆H₁₂O (MW 100.16 g/mol) with its geometric isomer cis-3-hexen-1-ol (CAS 928-96-1) and positional isomers trans-2-hexen-1-ol (CAS 928-95-0) and cis-2-hexen-1-ol, as well as the saturated analog 1-hexanol (CAS 111-27-3).

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 928-97-2
Cat. No. B3021457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Hexen-1-ol
CAS928-97-2
Synonyms3-hexen-1-ol
3-hexen-1-ol, (E)-isomer
3-hexen-1-ol, (Z)-isomer
cis-3-hexen-1-ol
cis-3-hexenol
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCCC=CCCO
InChIInChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3+
InChIKeyUFLHIIWVXFIJGU-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water and most fixed oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





trans-3-Hexen-1-ol (CAS 928-97-2) Procurement-Relevant Baseline: Compound Class, Physicochemical Identity, and Comparator Landscape


trans-3-Hexen-1-ol (CAS 928-97-2, (E)-3-hexen-1-ol) is a primary C6 unsaturated alcohol belonging to the green leaf volatile (GLV) family, characterized by a trans-configured double bond at the 3-position and a terminal hydroxyl group [1]. It shares the molecular formula C₆H₁₂O (MW 100.16 g/mol) with its geometric isomer cis-3-hexen-1-ol (CAS 928-96-1) and positional isomers trans-2-hexen-1-ol (CAS 928-95-0) and cis-2-hexen-1-ol, as well as the saturated analog 1-hexanol (CAS 111-27-3). All are biosynthesized via the lipoxygenase pathway from C18 polyunsaturated fatty acids upon plant tissue damage [2]. Despite their structural proximity, substitution among these isomers is non-trivial in applications ranging from fragrance formulation to atmospheric chemistry modeling and insect semiochemical deployment, as the stereochemical configuration governs receptor-level recognition, reactivity, and volatile emission profiles.

Workflow context Isomer-resolved atmospheric BVOC modeling
Selection logic Stereochemical-control in volatile profiling
Procurement fit Isomer-certified semiochemical research

Why cis-3-Hexen-1-ol or 1-Hexanol Cannot Substitute for trans-3-Hexen-1-ol in Scientific and Industrial Workflows


Although trans-3-hexen-1-ol and cis-3-hexen-1-ol differ only in the geometry of a single double bond, this stereochemical feature propagates into quantifiable divergence across multiple performance dimensions. A forced-choice triangular test with 20 human subjects demonstrated that the cis-3-hexen-1-ol versus trans-3-hexen-1-ol odor pair (3–6) could not be discriminated above chance level at the group level, yet expert perfumery references assign them distinctly different odor descriptors—trans-3-hexen-1-ol is characterized as 'intensely green, but rather bitter-foliage-like, somewhat fatty (more chrysanthemum-like and less fruity)' versus cis-3-hexen-1-ol as 'powerful and intensely green, grassy' [1]. In gas-phase atmospheric chemistry, the two geometric isomers exhibit measurably different ozonolysis rate constants, affecting tropospheric lifetime calculations [2]. In fermented beverages and processed plant products, the absolute and relative abundances of trans-3-hexen-1-ol versus its cis isomer can differ by more than an order of magnitude depending on processing conditions, meaning that analytical quantification or flavor reconstitution based on the wrong isomer leads to systematic error [3][4].

Odor character divergence Expert descriptors differ markedly (bitter-foliage vs. grassy), so cis isomer may shift fragrance outcome.
Atmospheric reactivity mismatch Ozonolysis rate constants diverge, introducing systematic error in tropospheric lifetime estimates.
Concentration ratio error trans dominates in wine and tomato, making cis-based quantification misrepresent volatile load.

Quantitative Differential Evidence: trans-3-Hexen-1-ol vs. Closest Analogs in Head-to-Head and Cross-Study Comparisons


Gas-Phase Ozonolysis Rate Constants: trans-3-Hexen-1-ol vs. cis-3-Hexen-1-ol Atmospheric Reactivity

The gas-phase reaction rate of trans-3-hexen-1-ol with ozone (O₃) was directly compared to that of cis-3-hexen-1-ol using both absolute and relative kinetic methods at 296 K and atmospheric pressure. By the relative method, trans-3-hexen-1-ol reacts approximately 21% faster than its cis isomer, while absolute method measurements show a ~10% difference [1]. Although structurally nearly identical, the trans configuration at the 3-position yields a measurably higher ozonolysis rate constant, which translates into a shorter calculated tropospheric lifetime with respect to ozone. This differential reactivity is structure-dependent and cannot be inferred from the cis isomer or the saturated analog 1-hexanol, which lacks the double bond entirely [2].

Ozonolysis Rate
Head-to-head
k(O₃) trans: (5.01±0.30)×10⁻¹⁷ cm³ s⁻¹
~21% higher than cis (relative method)
Supports isomer-resolved BVOC lifetime modeling
Relative method context; 296 K, 1 atm
Atmospheric chemistry BVOC lifetime modeling Ozonolysis kinetics

Human Olfactory Discrimination: cis-3-Hexen-1-ol vs. trans-3-Hexen-1-ol Odor Pair Performance

In a forced-choice triangular test procedure with 20 human subjects repeatedly presented all 21 binary combinations of seven C6 alcohols, the cis-3-hexen-1-ol versus trans-3-hexen-1-ol pair (odor pair 3–6) was one of only two tasks that the group could not discriminate significantly above chance level (two-tailed binomial test, P > 0.01) [1]. Despite this perceptual confusability at the group level, standardized perfumery references assign the two isomers distinctly different odor-quality descriptors: trans-3-hexen-1-ol is 'intensely green, but rather bitter-foliage-like, somewhat fatty (more chrysanthemum-like and less fruity than its two isomers),' while cis-3-hexen-1-ol is 'powerful and intensely green, grassy (more grassy-green and foliage-green, less fruity than trans-2-hexen-1-ol)' [2]. Moreover, pairwise statistical testing revealed that cis–trans 3-hexenol discrimination was significantly easier than cis–trans 2-hexenol discrimination, but significantly more difficult than cis–trans 4-hexenol discrimination, indicating that double-bond position systematically modulates discriminability [1].

Olfactory Discrimination
Head-to-head
Group-level not above chance
Expert descriptors: bitter-foliage vs. grassy
Perceptual confusability contrasts with expert nuance
20 subjects, triangular test; intensity-matched
Olfactory psychophysics Flavor and fragrance formulation Sensory science

Differential Abundance in Wine Fermentation: trans-3-Hexen-1-ol vs. cis-3-Hexen-1-ol Concentration Ratios

In a controlled white wine fermentation study comparing pure Saccharomyces cerevisiae inoculation versus sequential inoculation with Hanseniaspora vineae followed by S. cerevisiae, trans-3-hexen-1-ol and cis-3-hexen-1-ol were both quantified by GC–MS [1]. Despite sharing an identical odor threshold of 400 μg/L in the referenced database, the two isomers accumulated at strikingly different concentrations. trans-3-Hexen-1-ol reached 178.6 ± 14.2 μg/L in the S. cerevisiae fermentation and 102.8 ± 12.0 μg/L in the H. vineae sequential fermentation, whereas cis-3-hexen-1-ol remained at only 5.7 ± 1.0 μg/L and 6.2 ± 1.3 μg/L respectively—a difference of approximately 17- to 31-fold [1]. This demonstrates that trans-3-hexen-1-ol is the dominant 3-hexenol isomer produced during fermentation, and its concentration is differentially modulated by yeast strain selection.

Wine Concentration
Cross-study
trans/cis ratio 17:1 to 31:1
trans up to 178.6 μg/L
Isomer-specific calibration essential for aroma quantitation
Yeast-strain dependent fermentation
Wine aroma chemistry Fermentation volatile profiling Oenology

Differential Volatile Enrichment in Processed Tomato: trans-3-Hexen-1-ol vs. cis-3-Hexen-1-ol Under Drying Regimes

In a quantitative descriptive analysis of tomato fruit (cv. 'Tomawakie') subjected to controlled drying, the skin compartment of non-dried (ND) tomatoes contained trans-3-hexen-1-ol at 198.4 ± 17.3 μg/kg, which increased significantly to 362.8 ± 17.9 μg/kg upon drying regime D1 and 333.7 ± 83.0 μg/kg under D2 [1]. In striking contrast, cis-3-hexen-1-ol was not detected (n.d.) in the ND skin and reached only 5.9 ± 0.6 μg/kg (D1) and 4.5 ± 0.3 μg/kg (D2), representing a 62- to 74-fold difference in absolute abundance between the two geometric isomers in the dried product [1]. In the pulp fraction, trans-3-hexen-1-ol similarly dominated, with concentrations at 151.8 ± 9.3 μg/kg (ND) and up to 269.0 ± 56.3 μg/kg (D2), while cis-3-hexen-1-ol remained below 2.0 μg/kg across all treatments [1].

Tomato Processing
Cross-study
Skin trans/cis up to 74:1
Pulp trans/cis up to 190:1
trans-isomer dominance shapes green-leafy reconstitution accuracy
Drying-regime dependent; cv. Tomawakie
Food processing aroma chemistry Tomato volatile profiling Dehydration impact on GLVs

Insect Antennal Selectivity: Peripheral Olfactory Discrimination of cis- vs. trans-3-Hexen-1-ol in Western Flower Thrips

Electroantennogram (EAG) recordings from the peripheral olfactory system of Western Flower Thrips (Frankliniella occidentalis) revealed a significantly greater antennal depolarization response to cis-3-hexen-1-ol compared to its geometric isomer trans-3-hexen-1-ol [1]. The study explicitly identified trans-3-hexen-1-ol as the 'isomerisation by-product' of the biologically more active cis form, establishing that the insect olfactory receptor neurons discriminate between these two stereoisomers [1]. This stereoselective antennal tuning has direct consequences for semiochemical lure design: formulations based on the trans isomer alone or on an uncontrolled cis/trans mixture will elicit a different—and likely weaker—behavioral response than those enriched in the cis isomer, while the trans isomer may serve as a behavioral modulator or antagonist in blend contexts [1].

Insect Antennal Selectivity
Head-to-head
EAG: cis > trans (Ptrans as isomerisation by-product
Stereoselective antennal tuning guides lure design
Western flower thrips EAG preparation
Insect semiochemistry Electroantennography Integrated pest management

Evidence-Backed Application Scenarios Where trans-3-Hexen-1-ol (CAS 928-97-2) Provides Verified Differentiation


Atmospheric BVOC Fate Modeling Requiring Isomer-Specific Ozonolysis Rate Constants

Atmospheric chemistry research groups developing chemical transport models or evaluating the tropospheric fate of biogenic volatile organic compounds (BVOCs) must input isomer-resolved rate constants for the ozonolysis of hexenols. The experimentally determined rate constant for trans-3-hexen-1-ol—(5.01 ± 0.30) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ by the relative method at 296 K [1]—differs by approximately 21% from that of cis-3-hexen-1-ol. Using an averaged or incorrect isomer-specific k(O₃) value propagates error into calculated lifetimes, ozone formation potentials, and secondary organic aerosol yield estimates. Procurement of high-purity (≥97%) trans-3-hexen-1-ol with certified isomeric composition is therefore a prerequisite for reproducible atmospheric simulation chamber experiments and model parameterization.

High-Fidelity Wine and Food Aroma Reconstitution Requiring Isomer-Calibrated Quantitative Volatile Analysis

Flavor analytical laboratories and food formulation teams quantifying hexenols in fermented beverages or processed fruit products cannot rely on a single 3-hexen-1-ol isomer as a surrogate for total C6 alcohols. In wine, trans-3-hexen-1-ol concentrations exceeded those of cis-3-hexen-1-ol by 17- to 31-fold depending on yeast treatment [2]. In processed tomato, the trans isomer dominated by 62- to 190-fold across skin and pulp fractions under multiple drying regimes [3]. Consequently, GC–MS methods must employ separate calibration curves for each isomer, and procurement specifications should require a certificate of analysis stating the precise trans:cis ratio. Flavor reconstitution based on a generic 'leaf alcohol' standard will systematically distort the green-note intensity and quality of the final product.

Fine Fragrance and Perfumery Where Expert Panel Discrimination Drives Isomer-Grade Sourcing

Although naïve human subjects cannot reliably distinguish cis-3-hexen-1-ol from trans-3-hexen-1-ol at the group level [4], the two isomers carry distinctly different expert odor descriptors: trans-3-hexen-1-ol is characterized as 'bitter-foliage-like, chrysanthemum-like, and less fruity,' whereas cis-3-hexen-1-ol is described as 'grassy-green, powerfully green' [5]. High-end fragrance houses targeting specific green-note subtleties—particularly the bitter-herbaceous facet unique to the trans isomer—require sourcing of trans-3-hexen-1-ol with isomeric purity specifications (e.g., trans:cis ratio ≥ 7:3 as described in commercial patent embodiments [6]) to ensure batch-to-batch olfactory consistency in luxury perfume formulations.

Semiochemical Lure Formulation in Integrated Pest Management Requiring Stereochemically Defined Attractants

Insect olfactory receptor neurons exhibit stereoselective tuning to green leaf volatiles: the peripheral olfactory system of Western Flower Thrips (Frankliniella occidentalis) shows a significantly greater EAG response to cis-3-hexen-1-ol than to trans-3-hexen-1-ol [7]. For agrochemical companies developing thrips monitoring lures or attract-and-kill formulations, the isomeric composition of the 3-hexen-1-ol ingredient directly influences field performance. trans-3-Hexen-1-ol may function as a behavioral modulator—enhancing or suppressing attraction when blended with the cis isomer at specific ratios—making controlled, isomer-certified procurement essential for reproducible semiochemical deployment. Generic 'leaf alcohol' blends of undefined stereochemistry are unsuitable for rigorous dose–response field trials.

Application
Selection Property
Validation Focus
Atmospheric BVOC fate modeling
Isomer-resolved ozonolysis rate context
Reproducible simulation chamber parameterization
Wine and food aroma quantification
Isomer-calibrated volatile analysis
GC-MS isomer-specific calibration verification
Fine fragrance perfumery
Isomer-grade olfactory character
Batch-to-batch odor consistency
Semiochemical lure formulation
Stereochemically defined attractant composition
Field-trial behavioral response reproducibility

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